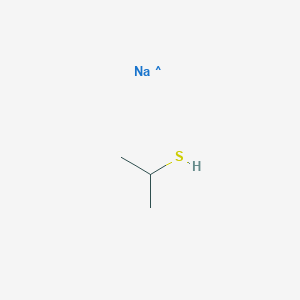

2-Propanethiol, sodium salt (8CI,9CI)

Description

2-Propanethiol, sodium salt (CAS 29364-29-2), also known as sodium tert-butylthiolate or sodium 2-methyl-2-propanethiolate, is a sulfur-containing organometallic compound. Its molecular formula is C₄H₉NaS, and it is structurally derived from 2-methyl-2-propanethiol (tert-butyl mercaptan, CAS 75-66-1) by replacing the thiol hydrogen with a sodium ion . This compound is widely used in organic synthesis as a strong nucleophile and base, particularly in reactions requiring deprotonation or sulfur-centered reactivity. Its sodium salt form enhances stability and reduces the volatility associated with the parent thiol, making it preferable for controlled industrial applications .

Properties

Molecular Formula |

C3H8NaS |

|---|---|

Molecular Weight |

99.15 g/mol |

InChI |

InChI=1S/C3H8S.Na/c1-3(2)4;/h3-4H,1-2H3; |

InChI Key |

FUBTVLXYLYGSOO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)S.[Na] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propanethiol, sodium salt (8CI,9CI) can be synthesized through the reaction of 2-propanethiol with sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic medium, where 2-propanethiol is deprotonated by sodium hydroxide to form the sodium salt:

(CH3)2CHSH+NaOH→(CH3)2CHSNa+H2O

Industrial Production Methods: In industrial settings, the production of 2-propanethiol, sodium salt often involves the use of sodium metal or sodium hydride as the base. The reaction is carried out under controlled conditions to ensure the complete conversion of 2-propanethiol to its sodium salt form .

Types of Reactions:

-

Oxidation: 2-Propanethiol, sodium salt (8CI,9CI) can undergo oxidation reactions to form disulfides. For example, it can react with oxidizing agents like hydrogen peroxide to form 2,2’-dithiobis(propane):

2(CH3)2CHSNa+H2O2→(CH3)2CHS−SCH(CH3)2+2NaOH

-

Substitution: As a strong nucleophile, 2-propanethiol, sodium salt can participate in nucleophilic substitution reactions. It can react with alkyl halides to form thioethers:

(CH3)2CHSNa+R−X→(CH3)2CHSR+NaX

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, iodine.

Alkyl Halides: Methyl iodide, ethyl bromide.

Major Products Formed:

Disulfides: 2,2’-dithiobis(propane).

Thioethers: Various alkyl thioethers depending on the alkyl halide used

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 2-propanethiol, sodium salt is through its strong nucleophilic properties. The sulfur atom in the compound readily donates electrons, allowing it to participate in nucleophilic substitution and addition reactions. This reactivity is crucial in the formation of thioethers and disulfides, which are important in various chemical and biological processes .

Comparison with Similar Compounds

Parent Thiol: 2-Methyl-2-Propanethiol (tert-Butyl Mercaptan)

Key Differences :

The sodium salt eliminates the malodor and flammability risks of the parent thiol, enhancing safety in laboratory and industrial settings. Its ionic nature also improves solubility in polar media, enabling precise stoichiometric control in reactions .

Other Alkali Metal Salts: Sodium vs. Potassium Derivatives

Sodium salts of thiols are more commonly used than potassium analogs due to their lower cost and comparable reactivity. For example, sodium tert-butylthiolate exhibits faster reaction kinetics in SN2 substitutions compared to potassium tert-butylthiolate, owing to the smaller ionic radius of Na⁺, which facilitates nucleophilic attack .

Transition Metal Salts: Tin(4+) Salt

The tin(4+) salt of 2-methyl-2-propanethiol (CAS 91192-61-9) serves distinct purposes. Unlike the sodium salt, which is primarily a nucleophile, tin derivatives are often used as stabilizers in polymers or catalysts in organometallic reactions. The tin(4+) salt’s higher molecular weight and covalent bonding reduce its solubility in polar solvents but enhance thermal stability .

Structurally Similar Thiols: 1-Propanethiol and Ethyl Mercaptan

Key Insights :

The tertiary structure of 2-propanethiol, sodium salt confers greater steric hindrance, which can reduce undesired side reactions in synthesis compared to linear thiols. Its lower pKa (as the conjugate acid) indicates stronger acidity, making it a more effective base for deprotonation .

Industrial Relevance in Sulfur Chemistry

2-Propanethiol, sodium salt is critical in petroleum and pharmaceutical industries, whereas similar compounds like 2-propanethiol itself is used in gas-phase sulfur analysis (e.g., natural gas odorization) . The sodium salt’s non-volatility makes it unsuitable for gas-phase applications but ideal for liquid-phase syntheses, such as preparing thioethers or modifying biomolecules .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.